molecular formula C16H12O6 B1584851 Piperoin CAS No. 4720-82-5

Piperoin

Cat. No. B1584851
CAS RN: 4720-82-5
M. Wt: 300.26 g/mol
InChI Key: BNSRFLSWNIACBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperine is an alkaloid with a piperidine nucleus that was discovered and isolated from the fruits of Piper nigrum . It is slightly water-soluble, forms monoclinic needles, and possesses a strong pungent taste . Piperine has numerous established health effects and beneficial therapeutic properties .


Synthesis Analysis

Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal .


Molecular Structure Analysis

Piperine is a nitrogen-containing alkaloid molecule. It was first isolated in 1820 by the Danish chemist Hans Christian Orstedt; it occurs as a yellow crystalline solid (MW = 285.33 g mol −1, m.p. = 128–130 °C) poorly soluble in water and presents weak base properties .


Chemical Reactions Analysis

Piperine has been synthesized by the action of piperonoyl chloride on piperidine . Piperine forms salts only with strong acids .


Physical And Chemical Properties Analysis

Piperine is slightly water-soluble and forms monoclinic needles. It possesses a strong pungent taste . It occurs as a yellow crystalline solid (MW = 285.33 g mol −1, m.p. = 128–130 °C) poorly soluble in water and presents weak base properties .

Scientific Research Applications

Bioavailability Enhancement

Piperine, the bio-active constituent of black pepper, significantly modulates the functional activity of metabolic enzymes and drug transporters. It is known for its remarkable potential to enhance the bioavailability of various compounds, notably curcumin. The synergistic potential of curcumin with piperine has been extensively researched, highlighting its importance in increasing the systemic bioavailability of curcumin and other therapeutic agents (Balakumar et al., 2022).

Therapeutic and Medicinal Effects

Piperine exhibits a wide range of bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and other activities. Clinical studies have demonstrated its significant antioxidant, antitumor, and drug availability-enhancing characteristics, making it a candidate for inclusion in health-enhancing medical formulations (Stojanović-Radić et al., 2019).

Anti-inflammatory and Anticancer Properties

Piperine has shown potential in inhibiting tumor cell invasion and metastasis. For example, it suppresses MMP-9 expression in human fibrosarcoma cells and inhibits tumor growth in HER2-overexpressing breast cancer cells. These findings suggest its utility as an anti-cancer drug in therapeutic strategies for various cancers (Hwang et al., 2011; Do et al., 2013).

Clinical Applications and Trials

Piperine's diverse pharmacological effects have led to its investigation in numerous clinical settings. It has been studied for its potential in treating conditions like arthritis, metabolic syndrome, diabetes, skin infections, and gastrointestinal disorders. Several clinical trials are exploring its application in cancer, neurological, respiratory, and viral diseases (Yadav et al., 2022).

Pharmacological Development

The therapeutic potential of piperine and related derivatives has been a focus of recent research. Piperine derivatives modulate the activity of targets related to neurological disorders, including epilepsy, Parkinson’s disease, depression, and pain disorders. Its role in overcoming drug resistance mechanisms by inhibiting efflux pumps is also notable (Chavarria et al., 2016).

Future Directions

Piperine has shown promise in inhibiting cancer-related molecular processes and enhancing existing treatments . These ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of various diseases .

properties

IUPAC Name

1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSRFLSWNIACBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243508
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone

CAS RN

4720-82-5
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4720-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperonyloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperonyloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of piperonal (5 g) in ethanol (6.5 ml) was treated with a solution of potassium cyanide (0.5 g) in water (5 ml), then refluxed for 5 h. The resultant precipitate was filtered off, washed with water then crystallized from ethanol to give DC-0001B (2.24 g, 45%) as an off white crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperoin
Reactant of Route 2
Reactant of Route 2
Piperoin
Reactant of Route 3
Reactant of Route 3
Piperoin
Reactant of Route 4
Piperoin
Reactant of Route 5
Reactant of Route 5
Piperoin
Reactant of Route 6
Reactant of Route 6
Piperoin

Citations

For This Compound
57
Citations
JS Buck, WS Ide - Journal of the American Chemical Society, 1931 - ACS Publications
… Thus, in the preparation of benzpiperoin, if the reaction mixture (containing very little water) is refluxed fortwenty to thirty minutes only, the addition compound of benzoin and piperoin is …
Number of citations: 25 pubs.acs.org
JS Buck, WS Ide - Journal of the American Chemical Society, 1931 - ACS Publications
… obtained from anisoin and piperoin. This appears to be a double compound of anisoin and piperoin, since it can be obtained by simply crystallizing anisoin with piperoin from alcohol. …
Number of citations: 21 pubs.acs.org
BB Corson, RW McAllister - Journal of the American Chemical …, 1929 - ACS Publications
… Benzoin, anisoin, piperoin, furoin, etc., are easily oxidized to the corre… obtained from anisoin, piperoin and furoin. … On the other hand, neither piperoin nor anisoin give any color with …
Number of citations: 25 pubs.acs.org
JS Buck, SS Jenkins - Journal of the American Chemical Society, 1929 - ACS Publications
… benzils were selected as starting materials: benzil made by the oxidation of benzoin with nitric acid; 2 anisil derived from anisoin after the method of Hosier; 3 piperil made from piperoin …
Number of citations: 60 pubs.acs.org
W Rigby - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The reagent is specific and the reaction often virtually quantitative: yields from the sensitive acyloins, furoin and piperoin, are better than those obtained by standard methods. The …
Number of citations: 103 pubs.rsc.org
M Weiss, M Appel - Journal of the American Chemical Society, 1948 - ACS Publications
… Piperil could not be prepared from piperoin due to the formation of intractable tars. This is not surprising since piperil cannot be preparedfrom piperoin with nitric acid.18 Determination _ …
Number of citations: 119 pubs.acs.org
GG Lyle, ML Durand - The Journal of Organic Chemistry, 1967 - ACS Publications
… One synthesis involved the conversion of piperoin (6) to its oxime 7 followed by catalytic … Piperoin (20 g), sodium acetate (12 g), and hydroxylamine hydrochloride (6 g) were …
Number of citations: 13 pubs.acs.org
H Greene, R Robinson - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… Similarly, we fhd that piperoin and benzoylpiperoin yield only mononitro-derivatives (VII and VIII, respectively) when nitrated in acetic acid solution, and piperil, it is important to notice, is …
Number of citations: 4 pubs.rsc.org
C Chang, R Adams - Journal of the American Chemical Society, 1931 - ACS Publications
A general method for demonstrating the reversibility of the benzoin condensation is described, involving the preparation of mixed benzoins from simple benzoins. Some of the …
Number of citations: 40 pubs.acs.org
G Barger, AJ Ewins - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
… piperonylic acid was described; in the present one, we deal with its action on compounds containing two catechol nuclei, namely, piperonyloin, piperil, mid hydro-and isohydro-piperoin. …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.